molecular formula C27H31N9Na2O15P2 B10799865 FAD sodium salt

FAD sodium salt

Cat. No.: B10799865
M. Wt: 829.5 g/mol
InChI Key: XLRHXNIVIZZOON-AYGNSISDSA-L
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Description

Flavin adenine dinucleotide sodium salt is a redox cofactor involved in various biochemical reactions. It is a derivative of riboflavin (vitamin B2) and plays a crucial role in cellular respiration and energy production. This compound is essential for the function of several flavoproteins, which are enzymes that catalyze oxidation-reduction reactions in the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavin adenine dinucleotide sodium salt is synthesized by the phosphorylation of riboflavin followed by the attachment of an adenosine diphosphate moiety. The process involves the use of adenosine triphosphate (ATP) and riboflavin 5’-phosphate (flavin mononucleotide) under specific enzymatic conditions .

Industrial Production Methods: In industrial settings, flavin adenine dinucleotide sodium salt is produced through microbial fermentation. Microorganisms such as Bacillus subtilis are genetically engineered to overproduce riboflavin, which is then converted to flavin adenine dinucleotide sodium salt through enzymatic reactions .

Mechanism of Action

Flavin adenine dinucleotide sodium salt exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby playing a crucial role in cellular respiration and energy production. The molecular targets include various flavoproteins such as succinate dehydrogenase and alpha-ketoglutarate dehydrogenase .

Comparison with Similar Compounds

Uniqueness: Flavin adenine dinucleotide sodium salt is unique due to its ability to participate in both one-electron and two-electron transfer reactions. This versatility makes it an essential cofactor in a wide range of biochemical processes .

Properties

IUPAC Name

disodium;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26?;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRHXNIVIZZOON-AYGNSISDSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N9Na2O15P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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